molecular formula C8H14O B1584565 Cycloheptanecarbaldehyde CAS No. 4277-29-6

Cycloheptanecarbaldehyde

Cat. No.: B1584565
CAS No.: 4277-29-6
M. Wt: 126.2 g/mol
InChI Key: UGBFRCHGZFHSBC-UHFFFAOYSA-N
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Description

Cycloheptanecarbaldehyde is an organic compound with the molecular formula C8H14O. It is a seven-membered ring aldehyde, which makes it a valuable intermediate in organic synthesis. The compound is known for its unique ring structure, which imparts distinct chemical properties compared to other aldehydes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanecarbaldehyde can be synthesized through various methods. One common approach involves the oxidation of cycloheptanol using oxidizing agents such as pyridinium chlorochromate or chromium trioxide. Another method includes the hydroformylation of cycloheptene, where the reaction of cycloheptene with carbon monoxide and hydrogen in the presence of a rhodium catalyst yields this compound.

Industrial Production Methods

In an industrial setting, this compound is typically produced via the hydroformylation process due to its efficiency and scalability. The reaction conditions often involve high pressure and temperature to ensure optimal yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanecarbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to cycloheptanecarboxylic acid using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to cycloheptanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed

    Oxidation: Cycloheptanecarboxylic acid.

    Reduction: Cycloheptanol.

    Substitution: Various substituted cycloheptane derivatives depending on the nucleophile used.

Scientific Research Applications

Cycloheptanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its use in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of cycloheptanecarbaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in organic synthesis. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in various chemical transformations.

Comparison with Similar Compounds

Cycloheptanecarbaldehyde can be compared with other cyclic aldehydes such as cyclohexanecarbaldehyde and cyclopentanecarbaldehyde:

    Cyclohexanecarbaldehyde: A six-membered ring aldehyde with similar reactivity but different ring strain and stability.

    Cyclopentanecarbaldehyde: A five-membered ring aldehyde with higher ring strain and different chemical properties.

Uniqueness

This compound’s seven-membered ring structure provides a unique balance of ring strain and stability, making it a valuable intermediate in organic synthesis. Its reactivity and versatility in chemical reactions set it apart from other cyclic aldehydes.

Properties

IUPAC Name

cycloheptanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBFRCHGZFHSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195419
Record name Formylcycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4277-29-6
Record name Cycloheptanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4277-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formylcycloheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formylcycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formylcycloheptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.072
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Synthesis routes and methods

Procedure details

To a stirred solution of cycloheptyl-methanol (1.28 g, 0.01 mol) in CH2Cl2 (50 ml) at room temperature was added portionwise PCC (3.23 g, 0.015 mol). The reaction turned almost instantly dark brown as was stirred at room temperature for 4 hours. The reaction was then diluted with Et2O (50 ml) and the solvent decanted away from the solid residue. The residue was washed with further Et2O (2×25 ml). The reaction mixture and combined washing were then filtered through a 10 g SiO2 chromatography cartridge and washed through with further Et2O (25 ml). The solvent was then removed under reduced pressure to yield the desired compound (1.08 g) as a colourless, pungent oil which was used without further purification.
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the synthesis method described in the paper impact the availability of cycloheptanecarbaldehyde for research purposes?

A1: While the paper focuses on cycloheptene synthesis, it directly mentions this compound as a derivative. [] Therefore, a more efficient synthesis of cycloheptene could potentially translate to increased availability and potentially lower costs of this compound for research purposes. This is because this compound can be synthesized from cycloheptene through various chemical transformations. Increased accessibility to building blocks like this compound can, in turn, facilitate the exploration of its applications in different research areas.

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